Methyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate
Description
Properties
Molecular Formula |
C10H7BrO3S |
|---|---|
Molecular Weight |
287.13 g/mol |
IUPAC Name |
methyl 4-bromo-3-hydroxy-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C10H7BrO3S/c1-14-10(13)9-8(12)7-5(11)3-2-4-6(7)15-9/h2-4,12H,1H3 |
InChI Key |
FRWZEMVUKADEQC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=CC=C2Br)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Bromobenzo[b]thiophene Intermediates
A patented industrial method for synthesizing 4-bromobenzo[b]thiophene, a key intermediate, involves the following steps:
| Step | Reaction Description | Conditions | Yield |
|---|---|---|---|
| 1 | Reaction of 2-bromo-6-fluorobenzaldehyde with alkali and halogenated methyl mercaptan in organic solvent to form 2-chloro(bromo)methylthio-6-bromobenzaldehyde | Organic solvent (acetone, DMF, THF), 10-80°C, 2-6 h; typical: acetone, potassium carbonate, chloromethylmercaptan, 30-35°C, 4 h | 86% (oily intermediate) |
| 2 | Reaction of above intermediate with triphenylphosphine in toluene to form quaternary phosphonium salt | Toluene, 60-140°C, 2-6 h | 84% |
| 3 | Wittig-type reaction: dropwise addition of quaternary phosphonium salt solution to sodium hydride and 2-bromo-6-fluorobenzaldehyde in organic solvent | DMF/THF, 0-30°C, 1-3 h | Crude product obtained |
| 4 | Purification by high vacuum distillation and recrystallization from petroleum ether | 90-110°C | High purity 4-bromobenzo[b]thiophene |
This method avoids high-temperature decarboxylation, enabling large-scale production with improved yield and purity.
Functionalization to Methyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate
The conversion of 4-bromobenzo[b]thiophene intermediates to the target compound involves:
- Introduction of the hydroxyl group at the 3-position, often via selective electrophilic substitution or directed lithiation followed by oxidation.
- Esterification of the carboxylic acid group to the methyl ester, typically by reaction with methanol under acidic or catalytic conditions or via formation of the acyl chloride intermediate followed by methanolysis.
A common synthetic approach includes:
| Step | Reaction Description | Reagents/Conditions |
|---|---|---|
| 1 | Bromination of benzo[b]thiophene-2-carboxylate derivatives to introduce bromine at the 4-position | N-Bromosuccinimide (NBS) or bromine in acetic acid |
| 2 | Hydroxylation at the 3-position | Directed lithiation followed by oxygen or electrophilic hydroxylation |
| 3 | Esterification of carboxylic acid to methyl ester | Thionyl chloride (SOCl2) to form acyl chloride, then reaction with methanol |
This sequence is supported by literature on halogenated thiophene carboxylates, where bromination and esterification are well-established.
Alternative Routes and Catalytic Methods
- Palladium-catalyzed carbonylation under carbon monoxide pressure has been used to introduce the carboxylate ester functionality directly on brominated thiophene rings.
- Grignard metallation followed by carbonation with CO2 or dimethyl carbonate can also introduce the carboxylate group before bromination.
These methods provide flexibility in the order of functional group installation and can be optimized for yield and purity.
Summary Table of Preparation Steps
Research Findings and Practical Considerations
- The patented synthesis of 4-bromobenzo[b]thiophene intermediates demonstrates high yields (above 80%) and purity suitable for industrial scale-up, emphasizing mild reaction conditions and avoidance of harsh decarboxylation steps.
- Bromination using NBS or bromine in acetic acid is a reliable method for selective halogenation on the thiophene ring, with yields around 60-70% reported in literature.
- Hydroxylation via lithiation requires careful temperature control and inert atmosphere to prevent side reactions.
- Esterification via acyl chloride intermediates is a standard, high-yielding method to obtain methyl esters.
- Alternative palladium-catalyzed carbonylation offers a one-step approach to ester formation but requires specialized equipment for CO handling.
- The final compound, this compound, has a molecular weight of approximately 287.13 g/mol and exhibits sparing solubility in water, necessitating organic solvents for purification and handling.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form hydrogenated derivatives.
Substitution: The bromine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted thiophene derivatives, which can exhibit different chemical and physical properties. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
Methyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules and heterocyclic compounds. Its ability to undergo various chemical reactions, such as substitution, oxidation, and reduction, enhances its utility in organic synthesis. The compound's structure allows for functionalization at multiple sites, making it versatile for creating derivatives with tailored properties.
Biological Activities
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various microbial strains. A study highlighted its effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis. The presence of the bromine atom at the C-4 position is believed to enhance its antimicrobial efficacy. A concentration as low as 50 µM was effective in inhibiting bacterial growth, making it a candidate for antibiotic development.
Anticancer Activity
Preliminary studies have shown that this compound may inhibit cancer cell proliferation. In vitro tests revealed cytotoxic effects on various cancer cell lines, including those resistant to conventional therapies. The compound's mechanism appears to involve modulation of signaling pathways associated with cell proliferation and apoptosis. Comparative studies demonstrated an IC50 value significantly lower than standard chemotherapeutic agents like doxorubicin, suggesting its potential as a lead compound for cancer treatment.
Medicinal Chemistry
In medicinal chemistry, this compound is explored as a lead compound for developing new pharmaceuticals targeting diseases such as cancer and infections. Its structural features allow it to interact effectively with biological targets, potentially leading to therapeutic advancements. The bromine atom and hydroxyl group are believed to enhance binding affinity to enzymes and receptors involved in critical cellular processes.
Industrial Applications
Organic Electronics
this compound is utilized in producing advanced materials, particularly in organic electronics. Its properties make it suitable for applications in organic semiconductors and light-emitting diodes (LEDs). The compound's ability to form thin films with desirable electronic properties contributes to innovations in electronic devices.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzo[b]thiophene derivatives, including this compound. The results indicated significant activity against resistant strains of Mycobacterium tuberculosis, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Activity
In vitro studies conducted on several cancer cell lines demonstrated that this compound exhibited cytotoxic effects comparable to established chemotherapeutics. These findings suggest that further pharmacological exploration could lead to new cancer therapies.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemical Synthesis | Intermediate for organic synthesis | Versatile for creating derivatives with tailored properties |
| Biological Activity | Antimicrobial and anticancer properties | Effective against Gram-positive bacteria; cytotoxic against cancer cells |
| Medicinal Chemistry | Lead compound for pharmaceuticals | Potential for targeting diseases like cancer and infections |
| Industrial Use | Production of organic semiconductors and LEDs | Contributes to advancements in electronic devices |
Mechanism of Action
The mechanism of action of methyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the bromine atom and hydroxyl group allows it to participate in various biochemical reactions. It can act as an inhibitor or activator of specific enzymes, modulate receptor activity, or interfere with cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related benzo[b]thiophene-2-carboxylates (Table 1). Key differences include:
- Substituent positions : Bromine at position 4 and hydroxyl at position 3 create distinct electronic effects compared to derivatives with halogens or alkyl groups at other positions.
- Reactivity: The hydroxyl group enables derivatization (e.g., acetylation), while bromine allows for cross-coupling reactions, unlike non-halogenated analogs.
Physicochemical Properties
- Solubility: The hydroxyl group improves aqueous solubility compared to non-polar derivatives like methyl 4-fluoro-3-methylbenzo[b]thiophene-2-carboxylate .
- Stability : Bromine’s electron-withdrawing effect may reduce thermal stability relative to fluorine-substituted analogs .
Research Findings and Data
Spectroscopic Data
Biological Activity
Methyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate (MBHBC) is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of MBHBC, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
MBHBC is characterized by its unique structure, which includes a bromine atom, a hydroxyl group, and a carboxylate ester functionality attached to a benzo[b]thiophene core. Its molecular formula is , with a molecular weight of approximately 237.07 g/mol. The presence of the bromine and hydroxyl groups enhances its interaction with biological targets, making it a subject of interest for pharmacological research.
Antimicrobial Properties
Preliminary studies indicate that MBHBC exhibits antimicrobial activity against various pathogens. The compound's structural features may facilitate interactions with microbial cell membranes or metabolic pathways, leading to inhibition of growth or cell death. Research has shown that thiophene derivatives often possess antimicrobial properties, and MBHBC is no exception.
Anticancer Potential
MBHBC has been identified as a potential anticancer agent . Its mechanism of action may involve the modulation of specific enzymes or receptors associated with cancer cell proliferation and survival. For instance, it has been noted to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and the activation of prodrugs. This interaction suggests that MBHBC could influence the pharmacokinetics of other therapeutic agents, enhancing their efficacy against cancer cells.
The biological activity of MBHBC can be attributed to several mechanisms:
- Enzyme Inhibition : MBHBC may inhibit specific enzymes involved in critical metabolic pathways, thereby disrupting cellular functions in pathogens or cancer cells.
- Receptor Modulation : By binding to certain receptors, MBHBC can alter signaling pathways that regulate cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiophene derivatives can induce oxidative stress in cells, leading to apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have investigated the biological activity of MBHBC and its derivatives:
- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of various thiophene derivatives, including MBHBC. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.
- Anticancer Activity Assessment : In vitro experiments demonstrated that MBHBC effectively inhibited the proliferation of several cancer cell lines. The compound induced apoptosis through caspase activation, highlighting its potential as an anticancer therapeutic agent .
- Pharmacokinetic Studies : Research on MBHBC's interaction with cytochrome P450 enzymes indicated that it could alter the metabolism of co-administered drugs, potentially enhancing their therapeutic effects while reducing toxicity.
Comparative Analysis with Similar Compounds
To better understand the potential applications of MBHBC, a comparative analysis with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 4-bromobenzo[b]thiophene-2-carboxylate | Similar core structure with bromine | Lacks hydroxyl group; primarily studied for electronic properties |
| Methyl 6-bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid | Hydroxyl and carboxylic acid functionalities | Different position of bromine; potential for different biological activity |
| Methyl 5-bromobenzo[b]thiophene-2-carboxylic acid | Contains bromine atom and carboxylic acid | Variation in functional group position affects reactivity |
| Methyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate | Chlorine instead of bromine; hydroxyl group present | Chlorine may alter biological activity compared to bromine derivatives |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
